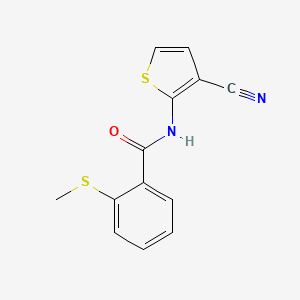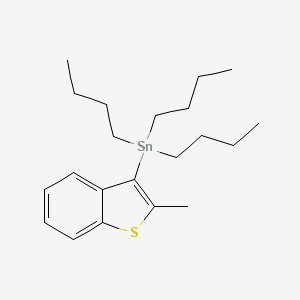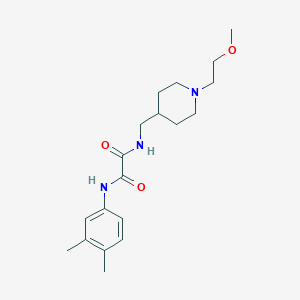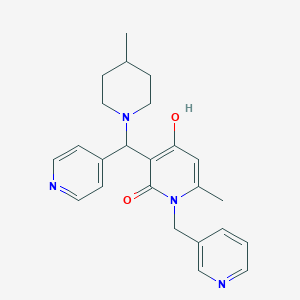
4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features multiple pyridine rings and a piperidine ring, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” typically involves multi-step organic synthesis. The process may include:
Formation of the pyridine rings: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.
Functional group modifications: Hydroxylation and methylation reactions are used to introduce the hydroxyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up reactions.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
This compound can be used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Applications in materials science and chemical manufacturing.
作用机制
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to receptors: Interacting with specific proteins or enzymes.
Modulating pathways: Affecting biochemical pathways within cells.
Chemical reactivity: Undergoing chemical reactions that produce biologically active species.
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine ring structures.
Piperidine derivatives: Compounds featuring the piperidine ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
属性
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-7-12-27(13-8-17)23(20-5-10-25-11-6-20)22-21(29)14-18(2)28(24(22)30)16-19-4-3-9-26-15-19/h3-6,9-11,14-15,17,23,29H,7-8,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYRBKDKKUAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
![[5-Bromo-2-(dimethylamino)pyridin-3-yl]methanol](/img/structure/B2631944.png)
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
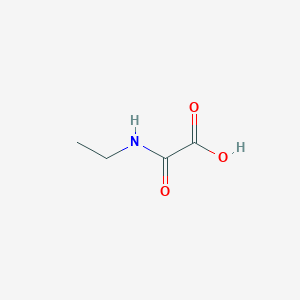
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)

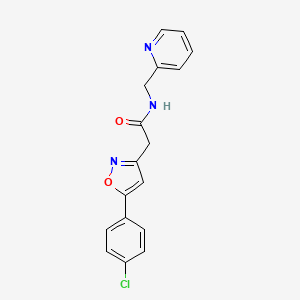
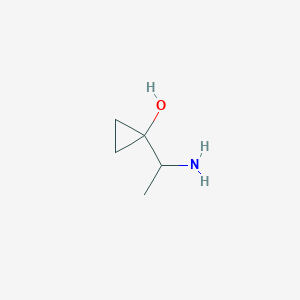
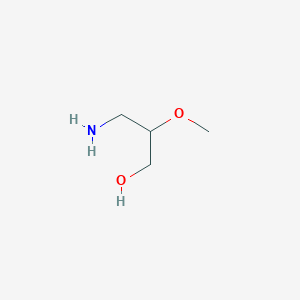
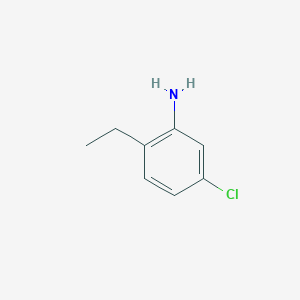
![3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2631959.png)
